molecular formula C7H7ClFN B13450041 3-(Chloromethyl)-2-fluoro-5-methylpyridine

3-(Chloromethyl)-2-fluoro-5-methylpyridine

Cat. No.: B13450041
M. Wt: 159.59 g/mol
InChI Key: JYKSUUPPFPHCLX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-fluoro-5-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-fluoro-5-methylpyridine typically involves the chloromethylation of 2-fluoro-5-methylpyridine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-fluoro-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-fluoro-5-methylpyridine involves its interaction with various molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of molecular structures . This reactivity makes it a valuable intermediate in organic synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-2-fluoro-5-methylpyridine is unique due to the presence of both the fluorine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

3-(chloromethyl)-2-fluoro-5-methylpyridine

InChI

InChI=1S/C7H7ClFN/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3

InChI Key

JYKSUUPPFPHCLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)F)CCl

Origin of Product

United States

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